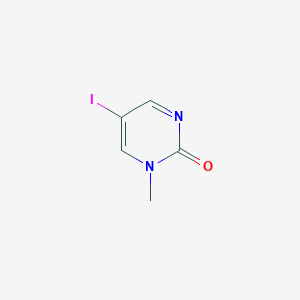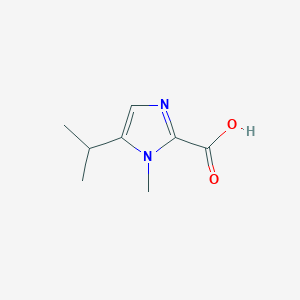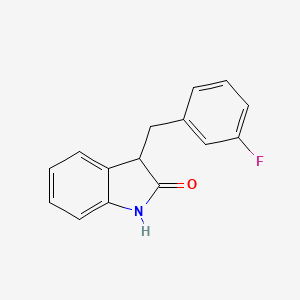![molecular formula C12H22N2O2 B11777443 tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11777443.png)
tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, which can be further derivatized through numerous transformations.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, resulting in a more efficient, versatile, and sustainable process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions can vary, but they often involve the use of solvents such as dichloromethane or ethanol and may require specific temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable component in the development of new chemical entities .
Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and other biomedical applications.
Industry: In industrial applications, this compound is used in the production of various materials and chemicals. Its versatility and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
- tert-Butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
- tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate
Uniqueness: tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific bicyclic structure and the presence of both amino and carboxylate functional groups. This combination of features gives it distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-9-8(4-5-13)10(9)7-14/h8-10H,4-7,13H2,1-3H3 |
InChI Key |
HDPKGQUGXVFATD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


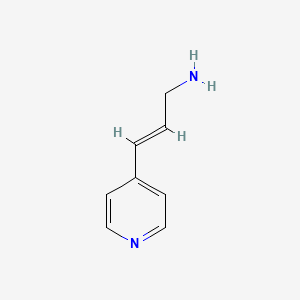
![Thieno[3,4-b]thiophen-2-yl acetate](/img/structure/B11777372.png)
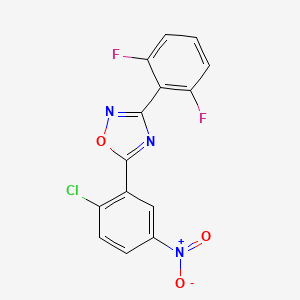
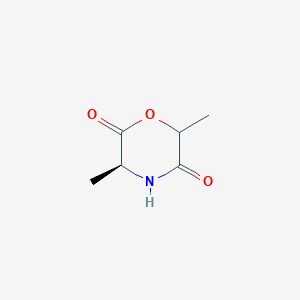
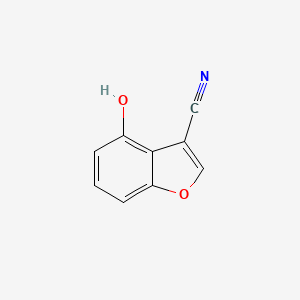
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777389.png)
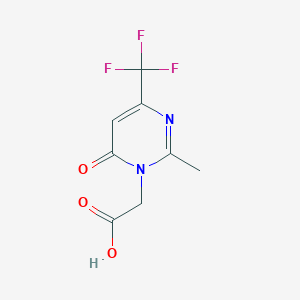
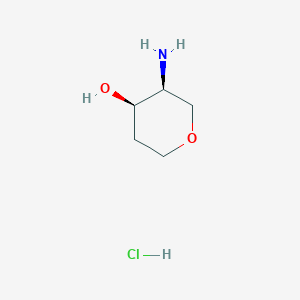
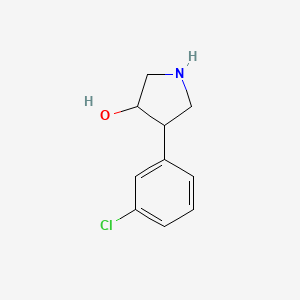
![3-amino-N-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777410.png)
![3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777418.png)
